5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-oxo-1H-pyrazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPFIDVGHFKBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of pyrazole and sulfonamide moieties into a single molecular entity has consistently yielded compounds of significant therapeutic interest. This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Drawing upon the extensive biological activities reported for structurally related pyrazole-sulfonamide derivatives, we delineate a rational, evidence-based framework for investigating its therapeutic potential across oncology, inflammation, and metabolic diseases. This document serves as a technical roadmap, outlining hypothesized mechanisms of action, detailed experimental workflows for target validation, and the underlying scientific rationale for each proposed avenue of investigation.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in blockbuster drugs such as Celecoxib and Sildenafil.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[2][3] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to a vast array of antibacterial, diuretic, and anticancer agents.[4][5]
The strategic hybridization of these two "privileged" scaffolds into a single molecule, such as this compound, presents a compelling opportunity for the development of novel therapeutics with potentially enhanced efficacy and unique pharmacological profiles. The N,N-dimethyl substitution on the sulfonamide and the hydroxyl group on the pyrazole ring offer distinct chemical properties that can influence the compound's pharmacokinetic and pharmacodynamic behavior.
Figure 1: Chemical structure of this compound.
This guide will systematically explore the most promising therapeutic targets for this compound, based on the established activities of the broader pyrazole-sulfonamide class.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on extensive literature on pyrazole-sulfonamide derivatives, we have identified three primary areas of high therapeutic potential for this compound: inflammation, oncology, and metabolic disease.
Dual Inhibition of COX-2 and 5-LOX: A New Frontier in Anti-Inflammatory Therapy
Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes. However, non-selective COX inhibition can lead to gastrointestinal side effects, while selective COX-2 inhibition has been associated with cardiovascular risks. A promising strategy to overcome these limitations is the dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade.[6]
Numerous pyrazole-sulfonamide derivatives have been reported as potent and selective dual inhibitors of COX-2 and 5-LOX, offering a broader anti-inflammatory spectrum with a potentially improved safety profile.[6] The structural features of this compound are consistent with those known to confer this dual inhibitory activity.
Caption: Proposed dual inhibition of COX-2 and 5-LOX.
Targeting Cancer Through Carbonic Anhydrase and Kinase Inhibition
The pyrazole-sulfonamide scaffold is a versatile platform for the development of anticancer agents, with the potential to engage multiple targets.
The sulfonamide moiety is a classic zinc-binding group, making it an excellent starting point for designing inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).[7] Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis. The selective inhibition of these tumor-associated CAs is a validated anticancer strategy. Several pyrazole-based benzenesulfonamides have demonstrated potent and selective inhibition of hCA IX and hCA XII.
Caption: Inhibition of tumor-associated carbonic anhydrases.
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The pyrazole core is a common feature in many kinase inhibitors. For instance, some pyrazole-based compounds have shown inhibitory activity against Aurora-A kinase, a key regulator of mitosis that is often overexpressed in cancer.[3] The antiproliferative activity of pyrazole-sulfonamide derivatives against various cancer cell lines further supports their potential as kinase inhibitors.[8][9]
α-Glucosidase Inhibition for the Management of Type 2 Diabetes
In recent years, pyrazole-sulfonamide derivatives have emerged as promising candidates for the treatment of type 2 diabetes mellitus.[10][11] One of the key therapeutic strategies is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. Acyl pyrazole sulfonamides have been shown to be potent α-glucosidase inhibitors, with some compounds exhibiting significantly higher potency than the standard drug, acarbose.[10]
Experimental Workflows for Target Validation and Drug Discovery
A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets and to advance this compound as a potential drug candidate.
Caption: General experimental workflow for target validation.
In Vitro Target Engagement and Cellular Activity
The initial phase of investigation should focus on confirming the direct interaction of the compound with its hypothesized targets and assessing its activity in relevant cellular models.
| Target Class | Primary In Vitro Assays | Secondary/Cellular Assays |
| Inflammation | Recombinant human COX-1/COX-2 and 5-LOX enzyme inhibition assays (e.g., colorimetric or fluorometric) | Lipopolysaccharide (LPS)-stimulated cytokine release assays in macrophages (e.g., measuring TNF-α, IL-6) |
| Oncology | Recombinant human carbonic anhydrase (hCA II, IX, XII) inhibition assays; Kinase panel screening (e.g., against Aurora-A) | Proliferation/viability assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., breast, colon, prostate) |
| Diabetes | α-Glucosidase inhibition assay using yeast or mammalian enzyme | Cellular glucose uptake assays in muscle or fat cells |
Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of the compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Proof-of-Concept Studies
Following successful in vitro validation, the efficacy of the compound must be evaluated in relevant animal models of disease.
| Therapeutic Area | Recommended In Vivo Model | Key Endpoints |
| Inflammation | Carrageenan-induced paw edema in rats/mice | Paw volume measurement, myeloperoxidase (MPO) activity in paw tissue, cytokine levels |
| Oncology | Human tumor xenograft models in immunocompromised mice (e.g., using breast or colon cancer cell lines) | Tumor volume and weight, immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers |
| Diabetes | Oral sucrose or starch tolerance test in normal or diabetic mice | Blood glucose levels at various time points post-administration |
Lead Optimization and Preclinical Development
The data generated from the in vitro and in vivo studies will guide the next phase of drug development, which involves optimizing the lead compound's properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: Employ molecular docking studies to visualize the binding mode of the compound and its analogs within the active sites of the target enzymes. This can provide insights for rational drug design.
-
ADMET Profiling: Conduct in vitro and in silico assessments of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the development process.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive body of literature for this class of compounds, the most compelling therapeutic targets lie in the realms of inflammation, oncology, and metabolic diseases. The proposed experimental workflows provide a clear and logical path for validating these hypotheses and advancing this compound through the preclinical drug discovery pipeline. Future work should focus on a systematic evaluation of the compound's efficacy and safety in the outlined models, with a concurrent effort to optimize its drug-like properties through medicinal chemistry. The multifaceted pharmacological potential of pyrazole-sulfonamides suggests that this compound could emerge as a valuable lead compound for addressing significant unmet medical needs.
References
-
ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]
-
Frontiers in Chemistry. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. [Link]
-
PMC. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Center for Biotechnology Information. [Link]
-
PubMed. (2020, March 1). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. National Center for Biotechnology Information. [Link]
-
ACS Omega. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. [Link]
-
RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry. [Link]
-
Semantic Scholar. (2024, March 12). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. [Link]
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
-
MDPI. (2016, August 31). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. [Link]
-
Frontiers in Chemistry. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity.[Link]
-
MDPI. (2011, March 23). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
ResearchGate. (2025, August 5). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]
-
Advanced Journal of Chemistry B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.[Link]
-
Università degli Studi di Urbino Carlo Bo. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine.[Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-sulfonamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4. Retrieved from ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Discovery and Properties of Novel Pyrazole Sulfonamide Analogs
An in-depth technical guide on the core.
Introduction to Pyrazole Sulfonamides in Medicinal Chemistry
The fusion of pyrazole and sulfonamide moieties into a single molecular framework has emerged as a highly successful strategy in modern medicinal chemistry. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds due to their ability to engage in a variety of non-covalent interactions with biological targets. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs, valued for its hydrogen bonding capabilities and its role as a stable, non-hydrolyzable mimic of a peptide bond. The combination of these two pharmacophores in pyrazole sulfonamide analogs has yielded compounds with a broad spectrum of biological activities, including potent and selective inhibitors of kinases, carbonic anhydrases, and various microbial enzymes. This guide provides a comprehensive overview of the synthetic strategies, biological evaluation, and structure-activity relationships of this important class of compounds.
Synthetic Strategies for Pyrazole Sulfonamide Analogs
The synthesis of pyrazole sulfonamide analogs typically involves a multi-step sequence that allows for the introduction of diverse substituents on both the pyrazole ring and the sulfonamide nitrogen. A common and versatile approach begins with the construction of the pyrazole core, followed by the introduction of the sulfonamide functionality.
A frequently employed synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring. The resulting pyrazole intermediate, often bearing an amino group, can then be reacted with a sulfonyl chloride to furnish the desired pyrazole sulfonamide. This modular approach allows for significant chemical diversity to be explored by varying the starting materials.
Experimental Protocol: Synthesis of a Representative Pyrazole Sulfonamide Analog
Step 1: Synthesis of the Pyrazole Amine Intermediate
-
To a solution of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole amine intermediate.
-
Causality Explanation: The use of a trifluoromethyl-containing dicarbonyl precursor is a strategic choice to enhance the metabolic stability and binding affinity of the final compound.
-
Step 2: Sulfonylation of the Pyrazole Amine
-
Dissolve the pyrazole amine intermediate (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole sulfonamide analog.
-
Trustworthiness Note: The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring the purity of the final compound, which is critical for accurate biological evaluation.
-
Caption: General Synthetic Workflow for Pyrazole Sulfonamide Analogs.
Biological Evaluation and Therapeutic Applications
Pyrazole sulfonamides have been investigated for a wide range of therapeutic applications, with notable success in the development of kinase inhibitors for oncology and anti-inflammatory diseases. Their mechanism of action often involves competitive binding to the ATP-binding site of kinases, thereby modulating cellular signaling pathways.
-
Kinases: A primary focus of research has been on the development of pyrazole sulfonamides as inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., p38 MAP kinase, cyclin-dependent kinases).
-
Carbonic Anhydrases: Certain pyrazole sulfonamide analogs have shown potent inhibition of carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and fluid balance. This has led to their investigation as potential treatments for glaucoma and certain types of cancer.
-
Microbial Targets: The antimicrobial potential of pyrazole sulfonamides has also been explored, with some analogs demonstrating activity against bacterial and fungal pathogens.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a series of dilutions of the test compound (pyrazole sulfonamide analog) in a suitable buffer (e.g., Tris-HCl with additives).
-
In a 96-well plate, add the kinase enzyme, the appropriate peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper, which captures the phosphorylated substrate.
-
Wash the filter paper extensively to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Authoritative Grounding: This protocol is based on standard methods for determining kinase inhibition and provides a reliable measure of the compound's potency.
-
Caption: Typical Biological Screening Cascade for Kinase Inhibitors.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the pyrazole sulfonamide scaffold has led to a deep understanding of the structure-activity relationships that govern their biological activity. Key insights have been gained by exploring the impact of substituents at various positions of the pyrazole ring and the sulfonamide moiety.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for target affinity and selectivity. For instance, in many kinase inhibitors, a bulky hydrophobic group at the N1-position of the pyrazole can occupy a hydrophobic pocket in the ATP-binding site, leading to enhanced potency.
-
The Sulfonamide Linker: The sulfonamide group acts as a key hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of many kinases.
-
The Sulfonamide 'R' Group: The substituent attached to the sulfonamide nitrogen can be varied to modulate physicochemical properties such as solubility and cell permeability, as well as to explore additional binding interactions with the target protein.
| Compound | R1 (Pyrazole N1) | R2 (Pyrazole C4) | R3 (Sulfonamide) | p38α IC50 (nM) |
| 1a | Cyclohexyl | H | 4-Fluorophenyl | 50 |
| 1b | tert-Butyl | H | 4-Fluorophenyl | 25 |
| 1c | Cyclohexyl | Br | 4-Fluorophenyl | 15 |
| 1d | Cyclohexyl | H | 2,4-Difluorophenyl | 30 |
Data is hypothetical and for illustrative purposes.
Caption: Key Structure-Activity Relationship Features. (Note: Image placeholder would be a generic pyrazole sulfonamide structure).
Conclusion and Future Directions
The pyrazole sulfonamide scaffold continues to be a rich source of novel therapeutic agents. The synthetic versatility of this framework, combined with a mature understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research will likely focus on the application of computational methods to guide the design of new analogs, the exploration of novel biological targets, and the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles for clinical translation. The continued investigation of pyrazole sulfonamides holds significant promise for addressing unmet medical needs across a range of diseases.
References
-
Synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as potential anticancer agents. (2023). European Journal of Medicinal Chemistry. [Link]
-
Discovery of pyrazole-sulfonamides as potent and selective inhibitors of p38 MAP kinase. (2022). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and antimicrobial evaluation of new pyrazole-sulfonamide hybrids. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent advances in the synthesis of pyrazole derivatives. (2021). RSC Advances. [Link]
-
The role of sulfonamides in medicinal chemistry. (2020). Future Medicinal Chemistry. [Link]
Methodological & Application
Application Note: Strategic Targeting of Carbonic Anhydrases with Pyrazole Sulfonamides
Executive Summary
This guide details the application of pyrazole-bearing sulfonamides as selective inhibitors of human Carbonic Anhydrases (hCAs).[1][2] While classical sulfonamides (e.g., Acetazolamide) are potent pan-inhibitors, they lack isoform selectivity, leading to systemic side effects. The integration of a pyrazole scaffold allows for the "Tail Approach" design strategy, enabling high affinity for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II). This document provides the structural rationale, a validated Stopped-Flow Kinetic Assay protocol, and data interpretation frameworks for researchers.
Structural Rationale: The "Tail Approach"
The efficacy of pyrazole sulfonamides relies on a bipartite binding mode. The sulfonamide moiety acts as the Zinc-Binding Group (ZBG) , anchoring the molecule to the catalytic center. The pyrazole ring serves as a rigid organic scaffold that orients a "tail" substituent toward the selective pockets (hydrophobic or hydrophilic) at the active site entrance.
Mechanistic Binding Mode
The following diagram illustrates the pharmacophore interactions required for high-affinity inhibition.
Figure 1: Pharmacophore model of pyrazole sulfonamides. The sulfonamide anchors the molecule, while the pyrazole-directed tail exploits structural differences in the active site rim to achieve isoform selectivity.
Validated Protocol: Stopped-Flow CO₂ Hydration Assay
The standard esterase assay (p-nitrophenyl acetate hydrolysis) is often criticized for being non-physiological and slow. The Stopped-Flow CO₂ Hydration Assay (Khalifah method) is the gold standard for determining inhibition constants (
Experimental Principle
The assay monitors the acidification of the reaction medium (pH 7.5
Reagents and Preparation
| Component | Concentration | Preparation Notes |
| Buffer | 20 mM HEPES | Adjust to pH 7.5. Add 20 mM |
| Indicator | 0.2 mM Phenol Red | Monitor absorbance at 557 nm .[3] |
| Substrate | 1.7 – 17 mM | Saturate water with |
| Enzyme | 5 – 10 nM | Recombinant hCA I, II, IX, or XII. |
| Inhibitor | Variable | Dissolve in DMSO (Final DMSO < 1% in assay). |
Step-by-Step Workflow
-
Substrate Preparation: Bubble
into pure water at room temperature to create a saturated solution (~33 mM). Dilute with degassed water to generate a concentration curve (e.g., 1.7, 3.3, 5.0, 8.3, 17 mM). -
Enzyme-Inhibitor Pre-Incubation: Mix the enzyme solution with the pyrazole sulfonamide inhibitor for 15 minutes prior to assay. Critical: This ensures equilibrium binding for slow-binding inhibitors.
-
Rapid Mixing (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Buffer + Indicator.
-
Syringe B:
solution (Substrate).[4] -
Action: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.
-
-
Data Acquisition: Record the decrease in absorbance at 557 nm over 0.1 – 1.0 seconds.
Assay Logic Diagram
Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay. Pre-incubation is critical for accurate
Data Interpretation & Selectivity
Raw kinetic data (
Comparative Data Table (Representative)
The following table highlights the expected profile of a high-quality pyrazole sulfonamide ("Compound Pz-4") compared to the non-selective standard Acetazolamide (AAZ).
| Compound | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( | Selectivity Index (II/IX) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |
| Compound Pz-4 | >10,000 | 450 | 8.5 | 4.2 | 52.9 (Highly Selective) |
Analysis:
-
High Selectivity Index (SI): A high ratio of
indicates the compound spares the housekeeping enzyme (hCA II) while potently inhibiting the tumor target (hCA IX). -
Interpretation: Compound Pz-4 demonstrates a "Tail Approach" success, where the pyrazole extension clashes with the narrower active site of hCA II but fits the wider entrance of hCA IX.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery, 7(2), 168–181.[6] Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
Nocentini, A., & Supuran, C. T. (2019).[6] Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery, 14(11), 1175–1197. Link
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902. (Describes SLC-0111 mechanism). Link
-
Eldehna, W. M., et al. (2016). 4-Substituted-benzenesulfonamides incorporating the 4-(pyridin-3-yl)pyrimidin-2-yl moiety are potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. European Journal of Medicinal Chemistry, 120, 26-36. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors [mdpi.com]
- 4. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
Application Note: High-Throughput Screening of Pyrazole Sulfonamide Derivatives targeting Kinases
Introduction & Scientific Rationale
The pyrazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, historically validated by COX-2 inhibitors like Celecoxib. However, in modern oncology and immunology, this scaffold has evolved into a potent class of Type I and Type II kinase inhibitors (e.g., targeting CDKs, BRAF, and VEGFR).
This guide addresses the specific challenges of screening pyrazole sulfonamide libraries. While these derivatives offer high potency, they present distinct HTS hurdles:
-
Solubility: Sulfonamide moieties can lead to precipitation in aqueous assay buffers, causing light scattering and false inhibition (promiscuous aggregation).
-
Fluorescence Interference: The pyrazole core can act as a fluorophore quencher or emitter, invalidating standard fluorescence intensity (FI) assays.
Strategic Choice: To mitigate interference, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1] Unlike standard FRET, TR-FRET introduces a time delay (microseconds) between excitation and measurement, allowing short-lived background fluorescence from the library compounds to decay, leaving only the specific signal from the lanthanide donor.
Phase I: Compound Management & Library Preparation
Objective: Ensure pyrazole sulfonamide derivatives remain soluble and monomeric during the transition from storage to assay.
Solubility Protocol
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: 10 mM.[2]
-
Storage: -20°C in varying humidity-controlled environments (desiccated).
Critical Step: The "Intermediate Dilution" Directly pinning 100% DMSO stock into an aqueous enzymatic reaction often causes sulfonamides to "crash out" (precipitate).
-
Step A: Dilute compounds 1:100 in assay buffer containing 0.01% Triton X-100 (intermediate plate).
-
Step B: Transfer from intermediate plate to final assay plate.
-
Why? The surfactant prevents the formation of colloidal aggregates, a common source of false positives (Pan-Assay Interference Compounds or PAINS).
-
Phase II: Primary Biochemical HTS (TR-FRET Kinase Assay)
Methodology: LanthaScreen™ Eu Kinase Binding Assay. Mechanism: This assay measures the binding of a tracer (Alexa Fluor™ 647-labeled kinase inhibitor) to the target kinase. The kinase is tagged (e.g., 6xHis or GST) and labeled with a Europium (Eu)-chelate antibody.
-
No Binding: Eu-Ab is far from Tracer. No FRET. Signal = Eu emission (615 nm).
-
Binding: Eu-Ab is close to Tracer. FRET occurs. Signal = Tracer emission (665 nm).
-
Inhibition: Pyrazole derivative displaces the Tracer. FRET is lost.
Workflow Diagram
Caption: Figure 1.[1][3][4] Automated HTS workflow for Pyrazole Sulfonamide screening using TR-FRET. Acoustic dispensing minimizes DMSO carryover.
Detailed Protocol
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Eu-Anti-Tag Antibody (2 nM final).
-
Kinase Tracer 236 (Concentration = Kd of tracer).
-
Target Kinase (5 nM final).
Step-by-Step:
-
Dispensing: Transfer 10 nL of test compound (pyrazole derivatives) into a 384-well Low Volume White plate using an acoustic dispenser (e.g., Labcyte Echo).
-
Controls: Col 1-2 (DMSO only, Max Signal), Col 23-24 (Known Inhibitor e.g., Staurosporine, Min Signal).
-
-
Enzyme/Antibody Addition: Add 5 µL of Kinase + Eu-Antibody mix to all wells.
-
Tracer Addition: Add 5 µL of Tracer solution to all wells.
-
Note: Do not premix Tracer and Enzyme; adding them sequentially or simultaneously ensures equilibrium competition.
-
-
Incubation: Centrifuge plate at 1000 x g for 30 sec. Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Phase III: Cell-Based Validation (Viability)
Objective: Confirm that biochemical hits can penetrate cell membranes and do not cause non-specific toxicity. Assay: CellTiter-Glo® (Promega) - ATP Quantification.
Protocol
-
Seeding: Seed 1,000 cells/well (e.g., A375 melanoma cells for BRAF targets) in 384-well opaque plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response, top conc 10 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add CellTiter-Glo reagent (equal volume to media). Shake for 2 mins. Incubate 10 mins.
-
Read: Measure Total Luminescence (Integration time: 0.5 sec).
Data Analysis & Quality Control
Ratiometric Calculation (TR-FRET)
Raw fluorescence intensity is unreliable due to well-to-well variation. Always calculate the Emission Ratio (ER):
Assay Robustness (Z-Prime)
The Z-factor (
- : Standard deviation of positive (DMSO) and negative (inhibitor) controls.
- : Mean of positive and negative controls.[5]
Acceptance Criteria:
Hit Classification Table
| Parameter | Criteria | Interpretation |
| Activity Threshold | > 50% Inhibition | Primary Hit |
| Interference Check | Donor Emission (615nm) < 80% of Control | False Positive (Compound Quenching) |
| Interference Check | Donor Emission (615nm) > 120% of Control | False Positive (Compound Fluorescence) |
| Potency (Biochem) | IC50 < 100 nM | High Potency Hit |
| Cellular Potency | IC50 (Cell) / IC50 (Biochem) < 10 | Good Permeability |
TR-FRET Mechanism Diagram
Caption: Figure 2. Mechanism of Action. Left: Tracer binding allows energy transfer from Europium to Alexa647. Right: Pyrazole sulfonamide displaces tracer, breaking the FRET pair.
References
-
Assay Guidance Manual. HTS Assay Validation. NCBI Bookshelf.[4] Available at: [Link]
-
Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at: [Link]
-
Zhang, J., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). J Biomol Screen.[7][8] Available at: [Link]
Sources
- 1. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Figure 1: [Z-Factor interval versus Signal Window.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. htsc.wustl.edu [htsc.wustl.edu]
- 8. scispace.com [scispace.com]
Molecular docking simulation of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide with target proteins
Executive Summary & Scope
This application note details the protocol for the in silico evaluation of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (referred to herein as Ligand-X ).
While pyrazole-sulfonamides are privileged scaffolds in medicinal chemistry—often associated with COX-2 inhibition (e.g., Celecoxib) and Carbonic Anhydrase (CA) inhibition—Ligand-X presents unique structural features. Unlike classic primary sulfonamides (
This guide provides a rigorous workflow for:
-
Tautomeric Enumeration: Handling the critical 5-hydroxy/5-oxo equilibrium.
-
Target Selection: Differentiating between COX-2 (anti-inflammatory) and CA-II (off-target liability).
-
Docking Protocol: Using AutoDock Vina with specific parameters for sulfonamide positioning.
Computational Chemistry Prerequisites
Ligand Chemistry & Tautomerism (Critical)
The 5-hydroxy-pyrazole core is not static. It exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-oxo/pyrazolone) . Standard docking software often fails to automatically generate the keto form, potentially missing the bioactive conformation.
-
Enol Form: Aromatic character is preserved; acts as both H-bond donor (OH) and acceptor (N2).
-
Keto Form: Loss of aromaticity in the pyrazole ring; C=O acts as a strong H-bond acceptor.
Protocol: You must generate both tautomers and dock them independently.
Structural Geometry of the Sulfonamide
The
Workflow Visualization
The following diagram outlines the critical path for simulating Ligand-X, emphasizing the parallel processing of tautomers.
Caption: Workflow for handling tautomeric ambiguity in pyrazole-sulfonamide docking simulations.
Detailed Protocol
Phase 1: Target Selection & Preparation
Given the
| Target Protein | PDB ID | Rationale for Ligand-X | Preparation Note |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Primary Target. The hydrophobic dimethyl group may fit the COX-2 side pocket usually occupied by the phenyl ring of Celecoxib. | Retain Heme group. Remove solvent. |
| Carbonic Anhydrase II (CA-II) | 3M2W | Negative Control. Classic sulfonamide target. The tertiary substitution should prevent Zinc binding. Docking should show low affinity/poor pose. | CRITICAL: Keep Zinc ( |
Step-by-Step Receptor Prep (using UCSF Chimera/MGLTools):
-
Download PDB: Fetch 3LN1 and 3M2W from the RCSB Protein Data Bank.
-
Clean Structure:
-
Remove all water molecules (Command: delete solvent).
-
Remove co-crystallized ligands (e.g., Celecoxib in 3LN1) but save them for validation (Redocking).
-
-
Add Hydrogens: Add polar hydrogens essential for H-bonding (Tools > Structure Editing > AddH).
-
Charge Assignment: Apply Kollman united atom charges.
-
Save: Export as .pdbqt format.
Phase 2: Ligand Preparation[1]
-
Structure Generation: Draw Ligand-X in ChemDraw or Avogadro.
-
Tautomer Generation:
-
Generate Tautomer A (5-Hydroxy): Proton on Oxygen.
-
Generate Tautomer B (5-Oxo): Proton on N2, Carbonyl at C5.
-
-
Energy Minimization: Minimize both structures using the MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles, especially around the sulfonamide sulfur.
-
Rotatable Bonds: Define the S-N bond and N-C(methyl) bonds as rotatable. The Pyrazole ring is rigid.
-
Save: Export both tautomers as Ligand_Enol.pdbqt and Ligand_Keto.pdbqt.
Phase 3: Grid Generation & Docking (AutoDock Vina)
Grid Box Parameters (Example for COX-2):
-
Center: X: 28.50, Y: -22.10, Z: -15.20 (Approximate center of the Celecoxib binding pocket in 3LN1).
-
Size: 25 x 25 x 25 Å. (Sufficient to cover the active site and the side pocket).
Execution Command:
Repeat for Ligand_Keto.pdbqt.
Data Analysis & Interpretation
Quantitative Metrics
Summarize the binding affinity (kcal/mol) for the top pose of each tautomer.
| Ligand Form | Target | Binding Affinity (kcal/mol) | Key Interaction Prediction |
| Enol (5-OH) | COX-2 | -8.5 to -9.5 (Expected) | H-bond donor to Tyr355; Hydrophobic fit of dimethyl group. |
| Keto (5-Oxo) | COX-2 | -7.0 to -8.0 | Loss of aromatic stacking; Carbonyl H-bond acceptor only. |
| Enol (5-OH) | CA-II | >-6.0 (Weak) | Steric clash between dimethyl group and Thr199/Zinc water network. |
Interaction Checklist (Validation)
To validate if Ligand-X is a true "hit," the docking pose must exhibit specific interactions visualized in PyMOL or Discovery Studio:
-
COX-2 Selectivity Gate: Does the
-dimethyl group sit in the hydrophobic side pocket (Val523)? If yes, this suggests COX-2 selectivity over COX-1. -
H-Bonding:
-
Enol Form: Look for H-bonds between the 5-OH and Arg120 or Tyr355 (gatekeeper residues).
-
Sulfonamide Oxygens: Should accept H-bonds from the backbone of Phe518 .
-
-
Steric Fit: Ensure the dimethyl groups do not clash with the protein backbone. High internal strain in the ligand (check torsion angles) invalidates the pose.
Troubleshooting & Optimization
-
Problem: Ligand binds to the surface, not the pocket.
-
Solution: The search space (Grid Box) is too large or not centered. Re-center using the coordinates of the co-crystallized ligand from the PDB.
-
-
Problem: Positive binding energy (Repulsion).
-
Solution: Check for steric clashes. The
-dimethyl group is bulky. Ensure the receptor hydrogens were added correctly (no overlapping H-atoms).
-
-
Problem: Identical scores for Enol and Keto forms.
-
Solution: This implies the binding is driven purely by hydrophobic forces (the pyrazole ring stacking) rather than specific H-bonds. This is a common finding for fragment-sized ligands.
-
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link
-
Kołaczek, A., et al. (2014). Sulfonamide derivatives of pyrazole as potent inhibitors of carbonic anhydrase.[1][2] European Journal of Medicinal Chemistry, 75, 117-126.[1] (Context for pyrazole-sulfonamide activity).[2][3][4][5][6][7][8] Link
-
Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry (Source for PDB 3LN1 and COX-2 docking mechanics). Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Mechanistic basis for sulfonamide-Zinc interaction). Link
-
Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704.[1] (Validation for the tautomer generation protocol). Link
Sources
- 1. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ora.uniurb.it [ora.uniurb.it]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Evaluation of Pyrazole Sulfonamide Cytotoxicity: From Primary Screening to Mechanistic Profiling
Topic: Cell-based assays to evaluate the cytotoxicity of pyrazole sulfonamides Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals[1]
Introduction: The Pyrazole Sulfonamide Scaffold
Pyrazole sulfonamides represent a "privileged scaffold" in medicinal chemistry, forming the backbone of major therapeutics like Celecoxib (COX-2 inhibitor) and Valdecoxib . Beyond anti-inflammatory properties, recent derivatives have shown potent anticancer activity by targeting Carbonic Anhydrases (CA IX/XII) , tubulin polymerization , and specific kinases (e.g., JAK/STAT pathways) [1, 2].[1]
However, the amphiphilic nature of the sulfonamide group combined with the lipophilic pyrazole ring presents unique challenges in in vitro assays, including solubility-driven precipitation and off-target mitochondrial toxicity. This guide outlines a robust, self-validating workflow to evaluate the cytotoxicity of these compounds, moving from metabolic screening to mechanistic confirmation.[1]
Compound Management & Solubility
Critical Causality: Pyrazole sulfonamides often exhibit poor aqueous solubility. Inaccurate IC50 values frequently stem from compound precipitation in the cell culture media rather than lack of potency.
Protocol: Stock Preparation
-
Solvent Choice: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as sulfonamides are less stable and less soluble in alcohols over long-term storage.
-
Concentration: Prepare a 10 mM or 20 mM master stock .
-
Validation: Visually inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
The "0.5% Rule"
Most mammalian cells (e.g., HCT-116, HeLa) tolerate up to 0.5% v/v DMSO.[1]
-
Experimental Design: If your top screening concentration is 100 µM, your 10 mM stock must be diluted 1:100, resulting in 1% DMSO. This is often toxic.
-
Solution: Prepare an intermediate dilution in culture media (e.g., 2x concentration) to keep final DMSO <0.5%.
Experimental Workflow Overview
The following diagram illustrates the logical cascade for evaluating these compounds, ensuring that "hits" are true cytotoxic agents and not metabolic artifacts.
Caption: Figure 1. Screening cascade prioritizing solubility checks and orthogonal assay validation to eliminate false positives common with sulfonamide derivatives.
Phase 1: Primary Screening (MTT Assay)
Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Since pyrazole sulfonamides can target mitochondria (disrupting membrane potential) [3], this assay is a sensitive primary indicator of metabolic stress.
Materials
-
Cell Lines:
-
Target: HCT-116 (Colon), MCF-7 (Breast), or PC-3 (Prostate).
-
Control: HEK-293 (Kidney) or L929 (Fibroblasts) to determine the Selectivity Index (SI).
-
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS at 5 mg/mL.[1]
Step-by-Step Protocol
-
Seeding:
-
Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.
-
Note: Low density prevents contact inhibition from masking drug effects during the 72h incubation.
-
Incubate for 24h to allow attachment.
-
-
Treatment:
-
Remove old media (carefully).
-
Add 100 µL of fresh media containing serial dilutions of the pyrazole sulfonamide (e.g., 0.1 µM to 100 µM).
-
Blank Wells: Media only (no cells).
-
Vehicle Control: Media + 0.5% DMSO (Must equal the highest drug solvent concentration).
-
-
Incubation:
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours . Look for purple precipitate (formazan).
-
-
Solubilization:
-
Aspirate media extremely carefully (formazan crystals are easily dislodged).
-
Add 150 µL of DMSO to dissolve crystals.
-
Shake plate on an orbital shaker for 10 minutes.
-
-
Readout:
-
Measure absorbance at 570 nm (reference filter 630 nm).
-
Data Analysis
Calculate % Viability:
-
Self-Validation: If the Vehicle Control OD is < 0.5 or > 2.5, the assay density is incorrect. Repeat.
Phase 2: Mechanistic Profiling (Annexin V/PI)
Rationale: MTT tells you cells are dying; it does not tell you how. Pyrazole sulfonamides frequently induce apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation) [4]. Flow cytometry with Annexin V (binds exposed phosphatidylserine) and Propidium Iodide (PI, stains permeable membranes) distinguishes apoptosis from necrosis.[3]
Protocol
-
Preparation:
-
Seed cells in 6-well plates (approx.
cells/well). -
Treat with the IC50 concentration of the compound for 24h and 48h.[4]
-
-
Harvesting (Critical Step):
-
Collect the supernatant (contains late apoptotic "floater" cells).[3]
-
Trypsinize adherent cells gently (avoid over-digestion, which strips phosphatidylserine).
-
Combine supernatant and detached cells into one tube.
-
-
Staining:
-
Analysis:
-
Analyze immediately on a flow cytometer (e.g., BD FACSCanto).
-
Collect 10,000 events.
-
Interpretation Logic (DOT Diagram)
Caption: Figure 2. Quadrant logic for interpreting cell death mechanisms. Pyrazole sulfonamides typically show a shift from Q3 to Q4 (Early) and then Q2 (Late) over time.
Data Presentation & Troubleshooting
Summary of Assay Performance
| Assay Type | Target Endpoint | Advantages for Sulfonamides | Limitations |
| MTT | Mitochondrial Dehydrogenase | Cheap; High-throughput; Sensitive to mitochondrial toxins. | False positives if compound reduces tetrazolium directly. |
| SRB | Total Protein Content | Fixes cells; No metabolic interference; Stable endpoint. | Less sensitive for low cell numbers. |
| Annexin V | Membrane Asymmetry | Distinguishes mechanism (Apoptosis vs Necrosis). | Lower throughput; Requires flow cytometer. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media.[1] | Check stock under microscope. Lower max concentration. Use a solubility-enhancing vehicle (e.g., cyclodextrin) if necessary. |
| High Background (MTT) | Compound is colored or reduces MTT. | Wash cells with PBS before adding MTT. Use SRB assay instead. |
| No IC50 Convergence | Drug is cytostatic, not cytotoxic.[1] | Extend incubation to 72h or 96h. Check cell cycle arrest (PI staining). |
| Vehicle Toxicity | DMSO > 0.5%.[8] | Titrate DMSO. Ensure "Vehicle Control" has exact same % DMSO as drug wells. |
References
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents. MDPI Molecules. (2023).[1] Demonstrates apoptosis and oxidative stress mechanisms in HeLa and HCT-116 lines. [Link]
-
Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Bioorganic Chemistry / NIH. (2022). Details the dual mechanism of CA IX inhibition and apoptosis induction. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol / PMC. Standardized gating strategies for distinguishing early/late apoptosis.[7] [Link]
-
Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate. MDPI Pharmaceuticals. (2023). Validation of COX-2 downregulation and BAX/BCL-2 modulation. [Link]
Sources
- 1. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ptglab.com [ptglab.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for pyrazole sulfonamide synthesis
Technical Support Center: Pyrazole Sulfonamide Synthesis
Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis of 1,5-diarylpyrazole-3-trifluoromethyl sulfonamides (e.g., the Celecoxib scaffold).[1] Unlike generic organic chemistry texts, this document addresses the specific "pain points" of regioselectivity, hydrazine instability, and purification bottlenecks inherent to this chemistry.
Part 1: The Regioselectivity Challenge (The "1,3 vs. 1,5" Problem)
Q: I am observing a mixture of regioisomers (approx. 80:20). How do I force the reaction to favor the 1,5-diaryl isomer?
A: This is the most common failure mode in Knorr pyrazole synthesis involving unsymmetrical 1,3-dicarbonyls. The reaction between 4-sulfonamidophenylhydrazine and a trifluoromethyl-1,3-diketone is governed by a competition between electronic control and steric control .[1]
To favor the 1,5-diaryl isomer (where the aryl group is adjacent to the N-sulfonamidophenyl moiety), you must direct the initial nucleophilic attack of the hydrazine's terminal nitrogen (
Critical Optimization Parameters:
-
Solvent Engineering (The "Fluorine Effect"):
-
Standard (Ethanol/Methanol): Often yields mixtures because the solvent does not sufficiently differentiate the electrophilicity of the two carbonyls.
-
Optimized (TFE/HFIP): Switch to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These fluorinated alcohols are strong hydrogen-bond donors (high
acidity).[1] They selectively activate the trifluoroacetyl carbonyl through H-bonding, significantly accelerating the desired attack by the terminal hydrazine nitrogen [1, 2].
-
-
Hydrazine Salt vs. Free Base:
-
Use the Hydrochloride salt of the hydrazine. The free base is prone to oxidation (see Part 2). Furthermore, the acidic environment suppresses the nucleophilicity of the internal nitrogen (NH-Ar), ensuring the terminal
initiates the attack.[1]
-
Visualizing the Regioselectivity Pathway:
Figure 1: Decision tree for maximizing regioselectivity in pyrazole synthesis. The use of fluorinated solvents directs the mechanism toward the desired pharmaceutical scaffold.
Part 2: Reaction Efficiency & Troubleshooting
Q: My reaction turns dark red/brown ("tarring") and the yield is low (<40%). What is happening?
A: This "tarring" is a hallmark of oxidative decomposition of the arylhydrazine. Sulfonamido-phenylhydrazines are electron-rich and susceptible to air oxidation, forming diazenes and radical species that polymerize.[1]
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| Dark Red/Black Color | Hydrazine oxidation | 1.[1] Use Hydrazine Hydrochloride salt instead of free base.2. Degas solvents with |
| Incomplete Conversion | Water accumulation | The condensation releases 2 equivalents of |
| Precipitate is Sticky | Impure intermediate | Do not rush the workup. Cool the reaction slowly to 0-5°C to promote crystalline precipitation of the pyrazole, leaving impurities in the mother liquor [3]. |
Optimized Synthetic Protocol (Celecoxib Analog):
-
Preparation: Charge a reaction vessel with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) and Ethanol (or TFE for higher regioselectivity) [4].
-
Activation: Add catalytic HCl (if using free base) or simply ensure the Hydrazine HCl salt (1.1 equiv) is used.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by HPLC/TLC.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workup (Critical):
Part 3: Purification & Isolation
Q: I cannot separate the regioisomers using standard flash chromatography. The spots overlap.
A: Sulfonamide pyrazoles are highly polar and often streak on silica. Chromatographic separation of 1,3- vs 1,5-isomers is inefficient.[1] Recrystallization is the industry standard for this separation.
The "Solvent Switch" Method: The desired 1,5-diaryl isomer typically has different solubility characteristics than the 1,3-isomer due to crystal packing efficiency.[1]
-
Crude Isolation: Filter the crude solid from the reaction mixture.
-
Dissolution: Dissolve the crude solid in hot Toluene/Methanol (95:5) .
-
Crystallization: Cool slowly. The 1,5-isomer (Celecoxib type) crystallizes out, while the minor regioisomer remains in the filtrate.
-
Yield Check: This method typically reduces the regioisomer content to
[4].
Part 4: Green Chemistry & Modern Alternatives
Q: We want to eliminate fluorinated solvents and reduce waste. Are there aqueous methods?
A: Yes. "On-water" synthesis is a viable alternative that leverages the hydrophobic effect to accelerate the reaction.[1]
-
Method: Suspend the diketone and hydrazine in water with a surfactant (e.g., CTAB or SDS ).
-
Mechanism: The reactants form micelles. The high local concentration within the micelle and the hydrogen-bonding at the water interface accelerate the condensation without organic solvents [5].[1]
-
Benefit: The product usually precipitates as a pure solid, requiring only filtration and water wash.
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for the synthesis and purification of high-purity pyrazole sulfonamides.
References
-
Aggarwal, V. K., et al. "Solvent Effects in the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[5][6] [1]
-
BenchChem Technical Support. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." BenchChem Knowledge Base, 2025.[7]
-
Reddy, A. R., et al. "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development, 2009.
-
Google Patents. "WO2010095024A2 - An improved process for the preparation of celecoxib." Patents, 2010.[8]
-
Singh, S., et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods."[9][10] SynOpen, 2023.[9]
Sources
- 1. EP0534800A2 - Regioselective synthesis of 1,5-diaryl pyrazole anti-inflammatory agents - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Enhancing the stability of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide for experimental use
As a Senior Application Scientist, I understand that achieving reproducible and reliable experimental results hinges on the stability of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive technical support center for 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively address stability challenges.
Part 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound? A1: The molecule combines a pyrazole ring with a sulfonamide group, which dictates its stability profile. While pyrazole derivatives are often thermally stable, the key concerns for this specific compound are pH-dependent hydrolysis , oxidation , and photodegradation .[1][2] The sulfonamide moiety is generally stable against hydrolysis, but this stability can be compromised under certain pH conditions.[3] The hydroxyl group on the pyrazole ring presents a potential site for oxidation.
Q2: What is the recommended solvent for preparing stock solutions? A2: For maximum stability, we recommend preparing high-concentration stock solutions in anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .[4] The rationale here is to minimize the presence of water, which is a key reactant in potential hydrolytic degradation pathways. These solvents are also effective at solubilizing a wide range of organic compounds.
Q3: How should I store the solid compound and my stock solutions? A3:
-
Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator at 2-8°C. This minimizes exposure to moisture and atmospheric oxygen.
-
Stock Solutions (in DMSO/DMF): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: Can I use aqueous buffers to make my working solutions? A4: Yes, but with caution. Sulfonamides are generally stable in neutral and alkaline conditions but can be susceptible to degradation in acidic environments.[5] We strongly advise preparing fresh aqueous working solutions daily from your non-aqueous stock. Use buffers in the pH 7-9 range . Avoid strongly acidic conditions (pH < 4) as this can promote hydrolysis of the sulfonamide linkage.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I observe a loss of compound potency or concentration over a short time in my aqueous assay buffer.
-
Question: My compound's activity seems to decrease when I run my assay over several hours. What's happening?
-
Answer & Solution: This strongly suggests degradation in the aqueous environment. The two most likely culprits are pH-mediated hydrolysis or oxidation.
-
Verify pH: Confirm the pH of your final assay buffer after all components have been added. The final pH should ideally be between 7.0 and 9.0, where sulfonamides exhibit the greatest stability.[5]
-
Oxygen Sensitivity: If your buffer is not deoxygenated, the hydroxyl group on the pyrazole ring may be susceptible to oxidation. Consider preparing your buffer with deoxygenated water and running your experiment under low-oxygen conditions if feasible.
-
Prepare Fresh: The most reliable practice is to add the compound to the aqueous buffer immediately before starting the experiment. Do not let the compound sit in aqueous solution for extended periods at room temperature.
-
Issue 2: My HPLC or LC-MS analysis shows new, unexpected peaks appearing over time.
-
Question: I'm analyzing my sample and see the peak for my parent compound decreasing while other peaks grow. How do I identify the problem?
-
Answer & Solution: This is a clear indicator of degradation. The appearance of new peaks allows for a systematic investigation, a process known in the pharmaceutical industry as a forced degradation study.[6] This helps identify degradation pathways and develop stability-indicating analytical methods.
-
Characterize Degradants: Use LC-MS to determine the mass of the new peaks. A mass increase of 16 amu could suggest oxidation (addition of an oxygen atom). A mass corresponding to the pyrazole or sulfonamide fragments would suggest hydrolysis.
-
Check for Photodegradation: Prepare a sample and expose it to ambient or UV light for a controlled period (e.g., 1-4 hours) alongside a control sample protected from light. If the degradation is significantly worse in the light-exposed sample, photodegradation is a key pathway.[7][8] If so, all future experiments should be conducted in amber vials or under low-light conditions.
-
Perform a Forced Degradation Study: To understand the molecule's intrinsic stability, a controlled stress testing experiment is invaluable. The protocol below provides a systematic approach.[2]
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Stable Stock and Working Solutions
This protocol is designed to maximize the shelf-life and reproducibility of your compound solutions.
-
Initial Handling: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the container.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid compound in a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Use volumes appropriate for your typical experiments to avoid waste and repeated thawing of a large stock.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store immediately at -20°C or -80°C.
-
-
Working Solution Preparation (Aqueous):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution into your final aqueous buffer (recommended pH 7-9). Crucially, prepare this working solution immediately before use. Do not store aqueous solutions.
-
Protocol 2: Basic Forced Degradation Study
This study will help you understand the compound's stability under various stress conditions, which is critical for developing robust assays and formulations.[6]
-
Sample Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., a 50:50 acetonitrile:water mix) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample to a final concentration of 0.1N HCl.
-
Base Hydrolysis: Add 1N NaOH to a second sample to a final concentration of 0.1N NaOH.
-
Oxidative Degradation: Add 30% H₂O₂ to a third sample to a final concentration of 3% H₂O₂.[8]
-
Thermal Stress: Place a fourth sample in an oven at 60°C.
-
Control: Keep the fifth sample at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze all five samples and compare the chromatograms. Look for the percentage of the parent compound remaining and the formation of any new peaks.
-
Part 4: Data Summaries & Visualizations
Table 1: Summary of Recommended Handling & Storage Conditions
| Parameter | Solid Compound | Stock Solution (DMSO/DMF) | Aqueous Working Solution |
| Solvent | N/A | Anhydrous DMSO or DMF | Assay Buffer |
| Temperature | 2-8°C | -20°C or -80°C | Room Temperature (Use Immediately) |
| pH Range | N/A | N/A | 7.0 - 9.0 |
| Light Exposure | Protect from light | Store in amber or wrapped vials | Minimize exposure |
| Atmosphere | Inert gas preferred | Standard | Standard |
| Key Precaution | Store in desiccator | Aliquot to avoid freeze-thaw cycles | Prepare fresh for each experiment |
Diagram 1: Troubleshooting Workflow for Compound Degradation
Caption: A decision tree for troubleshooting common degradation issues.
Diagram 2: Potential Degradation Pathways
Caption: Simplified potential degradation routes for the compound.
References
- Royal Society of Chemistry.
- Sorensen, I. et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
- BenchChem. (2025).
- Loftin, K. A., et al. (2014). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality.
- Jain, D., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- ResearchGate. (n.d.).
- Gad, S. C. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Chen, D., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed.
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Maloney, K. M., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC.
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Enhancing the Target Selectivity of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide
This guide is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of pyrazole sulfonamide-based compounds, such as 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Achieving high target selectivity is a critical objective in drug discovery, as it directly impacts therapeutic efficacy while minimizing adverse side effects stemming from off-target interactions.[1][2] This document provides a structured approach to troubleshooting common selectivity issues through a series of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that often arise during the initial stages of inhibitor characterization.
Q1: What is target selectivity and why is it a critical parameter for my pyrazole sulfonamide inhibitor?
A: Target selectivity refers to a drug's ability to interact with its intended biological target with significantly higher affinity than with other, unintended targets (off-targets).[1] For a therapeutic compound, high selectivity is paramount because off-target interactions can lead to a range of undesirable outcomes, including cellular toxicity, reduced efficacy, and unpredictable side effects.[2][3] The sulfonamide moiety, while a valuable pharmacophore, is known to interact with various enzymes, making rigorous selectivity assessment essential.[3][4]
Q2: I'm observing unexpected results in my cellular assays. What are the likely off-target families for a pyrazole sulfonamide compound?
A: While the precise off-target profile is unique to each molecule, the pyrazole and sulfonamide scaffolds are known to interact with several protein families. Key potential off-targets include:
-
Protein Kinases: The ATP-binding site of many kinases can accommodate the hinge-binding motifs often present in heterocyclic compounds like pyrazoles. Off-target kinase inhibition is a common cause of unexpected cellular phenotypes.[5][6]
-
Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a primary class of potential off-targets.[7][8]
-
Cytochrome P450 (CYP) Enzymes: Interactions with CYP enzymes can lead to metabolic liabilities and drug-drug interactions.[2]
-
hERG Ion Channel: Inhibition of the hERG potassium channel is a significant safety concern due to the risk of cardiotoxicity.[9]
Q3: How can I establish a baseline selectivity profile for my lead compound?
A: A baseline profile is crucial for understanding your compound's intrinsic properties. The most efficient strategy is a two-tiered approach:
-
Single-Dose Broad Panel Screen: Test your compound at a single, relatively high concentration (e.g., 1-10 µM) against a broad panel of targets, particularly kinases.[10][11] Several commercial services offer comprehensive kinase profiling panels.[12][13]
-
Dose-Response Follow-Up: For any targets showing significant inhibition (e.g., >70% at the single-dose concentration), perform a multi-point dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[10][14] This quantitative data allows for a direct comparison of potency between the intended target and any identified off-targets.
Q4: My compound shows activity against several related kinases. What is the first step to improve its selectivity?
A: The first step is to gather structural information. If the crystal structures of your primary target and key off-targets are available, perform a detailed analysis of their ATP-binding pockets. Look for subtle differences, such as unique residues, differences in pocket depth, or the presence of allosteric sites near the active site.[2][15] This information is the foundation for a rational, structure-based drug design campaign to improve selectivity. Computational tools like molecular docking can simulate how your compound binds to different targets, providing valuable insights for chemical modification.[1][15]
Part 2: Troubleshooting Guides & Optimization Workflows
This section provides structured workflows to address specific selectivity challenges encountered during experimental work.
Issue 1: Poor Selectivity Against Closely Related Protein Family Members (e.g., Kinase Isoforms)
Underlying Cause: Many protein families, such as kinases, possess highly conserved active sites, making it challenging to achieve selectivity with competitive inhibitors. The key is to exploit subtle structural and conformational differences that may exist between isoforms.[5]
Workflow for Enhancing Isoform Selectivity
Caption: Workflow for improving isoform selectivity.
Data Presentation: Hypothetical SAR for Selectivity Enhancement
The following table illustrates how rational modifications to the this compound scaffold could improve selectivity against a hypothetical off-target kinase.
| Modification Site | R-Group Modification | Rationale | Expected Impact on Selectivity |
| Pyrazole C5-OH | Methyl ether (-OCH3) | Reduces hydrogen-bonding capacity, potentially disfavoring interaction with an off-target that relies on a key H-bond acceptor. | Moderate Increase |
| Pyrazole C5-OH | Cyclopropylmethoxy | Introduces bulk to probe for unique pocket space in the primary target not present in the off-target.[16] | High Increase |
| Sulfonamide | Replace -N(CH3)2 with cyclic amine (e.g., morpholine) | Alters the vector and steric profile of the sulfonamide tail to avoid a clash with a smaller off-target gatekeeper residue. | High Increase |
| Pyrazole Core | Add methyl group at C3 | Increases lipophilicity and can alter the orientation in the binding pocket to favor interactions with the primary target.[16] | Moderate Increase |
Issue 2: Unexplained Cellular Toxicity or Phenotypes
Underlying Cause: An unexpected cellular response, such as apoptosis or cell cycle arrest at concentrations where the primary target is not fully inhibited, strongly suggests off-target activity. The inhibitor may be affecting a critical protein involved in cell survival or signaling pathways.[14]
Workflow for Deconvoluting Off-Target Cellular Effects
Caption: Workflow for identifying the cause of off-target cellular effects.
Data Presentation: Example Kinase Selectivity Profile
This table shows a hypothetical selectivity profile for the lead compound, highlighting a potential off-target (Kinase X) that could explain unintended cytotoxicity.
| Kinase | IC50 (nM) | Fold Selectivity vs. Target |
| Primary Target | 15 | 1 |
| Kinase X (Pro-apoptotic) | 75 | 5 |
| Kinase Y | 850 | 57 |
| Kinase Z | >10,000 | >667 |
Issue 3: Good In Vitro Selectivity but Poor In Vivo Efficacy or Toxicity
Underlying Cause: A compound's pharmacokinetic (PK) properties—its absorption, distribution, metabolism, and excretion (ADME)—can dramatically influence its selectivity in a whole organism.[1] Poor solubility can lead to low bioavailability, while high metabolic clearance can prevent the compound from reaching therapeutic concentrations at the target site. Conversely, sequestration in certain tissues can increase local concentrations, leading to off-target toxicity.
Workflow for Optimizing Formulation and Delivery
Caption: Workflow for addressing in vivo selectivity issues.
Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of lipids, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract. This can significantly enhance the solubility and absorption of hydrophobic compounds.[17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a poorly soluble drug molecule can be encapsulated. This complex formation improves the drug's aqueous solubility and dissolution rate.[18]
Part 3: Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Biochemical Assay)
Objective: To quantitatively determine the IC50 of an inhibitor against a panel of on-target and off-target kinases. This protocol is adapted from standard bioluminescent assays.[10][14][19]
Materials:
-
Kinase enzymes of interest
-
Corresponding peptide substrates
-
Kinase reaction buffer (containing MgCl2, DTT)
-
ATP solution (at or near the Km for each kinase)
-
Test compound (serial dilutions in DMSO)
-
Bioluminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well assay plates (white, low-volume)
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. For a typical assay, this might range from 30 µM to 1.5 nM.
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include vehicle-only (DMSO) controls for 0% inhibition and no-enzyme controls for 100% inhibition.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour.
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that the test compound binds to its intended target (and potential off-targets) in a cellular environment.[14]
Materials:
-
Cell line expressing the target protein(s)
-
Cell culture medium and reagents
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen and a 37°C water bath
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the target protein(s)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (or a single high concentration) or with vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein remaining at each temperature point by Western blotting.
-
-
Data Analysis: Plot the band intensity of the soluble protein versus temperature for both vehicle- and compound-treated samples. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature. This thermal shift confirms target engagement.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
How to improve drug selectivity?. Patsnap Synapse. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]
-
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. [Link]
-
Advancements in small molecule drug design: A structural perspective. PMC. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
-
Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37. ResearchGate. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. PMC - NIH. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
small molecule drug discovery - Next Generation Treatment Solutions. Vipergen. [Link]
-
Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Dovepress. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. [Link]
-
Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Understanding sulfa drugs' side effects. Chemistry World. [Link]
-
Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia.pub. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar. [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Semantic Scholar. [Link]
-
Optimizing Self-Emulsifying Drug Delivery Systems for the Oral Delivery of a Hydrophobic Ion-Paired Lysozyme Complex. MDPI. [Link]
-
Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - NIH. [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC - NIH. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]
Sources
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Pyrazole Sulfonamide Regioisomers: A Structural & Functional Analysis
Topic: Comparing the Efficacy of Different Pyrazole Sulfonamide Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In the development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), the spatial arrangement of substituents on the pyrazole ring is a determinant of biological fate. This guide focuses on the critical comparison between 1,5-diarylpyrazole-3-sulfonamides (the bioactive scaffold of Celecoxib) and their 1,3-diarylpyrazole regioisomers.
While the 1,5-isomer exhibits high affinity for the COX-2 hydrophilic side pocket, the 1,3-isomer—often formed as a competitive byproduct during synthesis—displays significantly altered pharmacodynamics. This guide provides experimental evidence, synthesis protocols, and structural insights to distinguish and evaluate these isomers.
Structural Analysis & Binding Mode
The core difference lies in the attachment points of the aryl rings relative to the pyrazole nitrogen atoms.
The Bioactive Scaffold (1,5-isomer)
-
Structure: The sulfonamide-bearing phenyl ring is attached at the N1 position, and the tolyl ring is at the C5 position.
-
Mechanism: The 1,5-geometry positions the sulfonamide group to interact with Arg513 and His90 in the COX-2 secondary pocket. The bulky C5-aryl group occupies the hydrophobic channel, creating a "lock-and-key" fit that excludes the compound from the smaller COX-1 active site.
The Regioisomer (1,3-isomer)
-
Status: Common synthetic impurity (often <5% in unoptimized reactions).
-
Structure: The tolyl ring is located at the C3 position.
-
Mechanism: This linear arrangement prevents the sulfonamide moiety from effectively accessing the COX-2 side pocket. Consequently, potency drops by orders of magnitude, and selectivity is often lost.
Comparative Efficacy Data
The following data summarizes the inhibitory profiles of the Celecoxib scaffold (1,5-isomer) versus its direct 1,3-regioisomer.
Table 1: Inhibitory Potency and Selectivity Profiles
| Compound Variant | Structure Type | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Primary Biological Outcome |
| Celecoxib | 1,5-Diarylpyrazole | 0.04 - 0.06 | > 15.0 | > 300 | Potent Anti-inflammatory |
| Impurity B (Regioisomer) | 1,3-Diarylpyrazole | > 2.5 | > 10.0 | < 5 | Weak/Non-selective |
| SC-560 (Reference) | 1,5-Diaryl (Modified) | > 10.0 | 0.009 | 0.001 | COX-1 Selective Inhibitor |
Data Sources: Synthesized from SAR studies involving Celecoxib analogs and impurity profiling [1][3][5].
Experimental Protocols
Synthesis & Regiocontrol Workflow
The formation of pyrazole sulfonamides typically involves the condensation of a hydrazine with a 1,3-diketone. This reaction is not fully regioselective.[8]
Objective: Synthesize 1,5-diarylpyrazole while minimizing the 1,3-isomer.
Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.1 eq)
-
Solvent: Ethanol (EtOH) or Trifluoroacetic acid (TFA)
Step-by-Step Protocol:
-
Preparation: Dissolve 4-hydrazinobenzenesulfonamide in absolute EtOH (0.5 M concentration).
-
Addition: Add 1,3-diketone dropwise at room temperature.
-
Catalysis (Critical for Regiocontrol):
-
Method A (Standard): Reflux in EtOH for 4-6 hours. Yields ~85:15 mixture of 1,5:1,3 isomers.
-
Method B (Optimized): Use TFA as solvent or add HCl catalyst. The acidic environment favors the formation of the 1,5-isomer due to the electronic deactivation of the hydrazine nitrogen.
-
-
Quenching: Cool the mixture and pour into ice-cold water.
-
Filtration: Collect the precipitate (mixture of isomers).
Purification & Separation (Self-Validating System)
Since the isomers have similar solubilities, recrystallization is often insufficient. High-Performance Liquid Chromatography (HPLC) is required for definitive separation.
Validation Check:
-
Stationary Phase: C18 Reverse Phase Column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient (40:60 to 80:20 over 20 mins).
-
Detection: UV at 254 nm.
-
Retention Time Logic: The 1,5-isomer (more globular) typically elutes after the 1,3-isomer (more linear/polar interaction dependent) in reverse-phase conditions, though this can invert based on specific column chemistry. Always run a known standard.
Visualizations
Synthesis & Regioisomerism Pathway
The following diagram illustrates the competitive condensation pathway and the structural divergence of the isomers.
Caption: Divergent synthesis pathways yielding the bioactive 1,5-isomer and the inactive 1,3-regioisomer.
Mechanism of Action: COX-2 Selectivity
This diagram details why the 1,5-isomer succeeds where the 1,3-isomer fails.
Caption: Structural basis of efficacy: The 1,5-isomer geometry is required to access the COX-2 selectivity pocket.
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (PMC). Available at: [Link]
-
Celecoxib and its regio-isomer different fragmentation pathways in negative ESI-MS. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives. PubMed. Available at: [Link]
-
Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors. International Journal of Biological Macromolecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Assessment of Off-Target Liabilities: 5-Hydroxy-N,N-Dimethyl-1H-Pyrazole-1-Sulfonamide
This guide provides a rigorous framework for assessing the off-target pharmacology of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 1881295-43-7). Given its structural classification as a pyrazole sulfonamide , this molecule serves as both a critical metabolic intermediate in agrochemical synthesis (e.g., of nitrification inhibitors or herbicides) and a privileged scaffold in medicinal chemistry (e.g., for HPK1 or DAAO inhibitors).
The following analysis focuses on its biological liabilities, specifically its potential to inhibit Carbonic Anhydrases (CA) and Kinases , comparing its profile against established pharmacological standards.
Executive Summary & Structural Rationale
This compound presents a dual-function pharmacophore:
-
The Sulfonamide Moiety (
): A classic zinc-binding group (ZBG) known to inhibit metalloenzymes, particularly Carbonic Anhydrases (CA). -
The Pyrazole Core: A privileged scaffold for ATP-competitive kinase inhibition (e.g., HPK1, JAKs) and D-amino acid oxidase (DAAO) modulation.
Assessment Objective: To distinguish specific, desired activity (if used as a probe) from promiscuous "off-target" effects that confound data interpretation or induce toxicity.
Comparative Performance Benchmark
| Feature | This compound | Acetazolamide (Standard CA Inhibitor) | Celecoxib (COX-2 Inhibitor) |
| Primary Class | Chemical Probe / Metabolite | Diuretic / Antiglaucoma | NSAID |
| Sulfonamide Type | Primary ( | Primary ( | |
| CA Inhibition Risk | Moderate (Steric hindrance reduces affinity compared to primary sulfonamides) | High (Nanomolar potency) | High (specifically CA-II) |
| Kinase Liability | High (Pyrazole core mimics Adenine) | Low | Low |
| Metabolic Stability | Low (5-OH is a Phase I metabolite marker) | Moderate | Moderate |
Critical Off-Target Pathways
A. Carbonic Anhydrase (CA) Inhibition
The most significant off-target risk for any sulfonamide-containing molecule is the inhibition of Carbonic Anhydrases (CA-I, CA-II, CA-IX).
-
Mechanism: The sulfonamide nitrogen coordinates with the catalytic Zinc ion (
) in the CA active site, displacing the zinc-bound water molecule required for catalysis. -
Relevance: Unintended CA inhibition alters intracellular pH (
) and bicarbonate transport, leading to experimental artifacts in cell viability or metabolic assays.
B. Kinase Promiscuity (HPK1 / JAK / Aurora)
The pyrazole ring is a bioisostere of the imidazole ring in Adenine (ATP).
-
Mechanism: It can form hydrogen bonds with the "hinge region" of kinase domains.
-
Relevance: Off-target inhibition of kinases like HPK1 (Hematopoietic progenitor kinase 1) or Aurora kinases can arrest the cell cycle, mimicking cytotoxicity.
C. CYP450 Interaction
As a 5-hydroxy derivative, this molecule mimics a Phase I metabolite. It may act as a competitive inhibitor for CYP2C9 or CYP3A4 , altering the pharmacokinetics of co-administered compounds.
Experimental Protocols for Assessment
Protocol 1: Carbonic Anhydrase Esterase Assay (Biochemical)
Purpose: Quantify the IC50 of the molecule against CA-II to rule out pH-regulatory interference. Causality: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow). Inhibition reduces color development.
Materials:
-
Purified Bovine CA-II (Sigma).
-
Substrate: 3 mM p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.6.
Workflow:
-
Preparation: Dissolve this compound in DMSO (10 mM stock).
-
Incubation: Mix 10
L of compound (serial dilutions: 0.1 nM – 10 M) with 80 L of CA-II enzyme solution (0.5 units/mL). Incubate for 10 min at 25°C to allow equilibrium binding. -
Reaction Start: Add 10
L of p-NPA substrate. -
Detection: Monitor Absorbance at 405 nm kinetically for 20 minutes.
-
Analysis: Plot
vs. [Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.-
Validation Criterion: Acetazolamide control must yield IC50
10-20 nM.
-
Protocol 2: Thermal Proteome Profiling (TPP) (Proteomic)
Purpose: Unbiased identification of unknown protein targets (e.g., novel kinases or oxidases) in live cells. Causality: Ligand binding stabilizes proteins against heat-induced denaturation.
Workflow:
-
Treatment: Treat Jurkat or HEK293 cells with 10
M compound or DMSO for 1 hour. -
Thermal Challenge: Aliquot cell lysate into 10 PCR tubes. Heat each tube to a distinct temperature (37°C to 67°C).
-
Separation: Centrifuge to pellet denatured/precipitated proteins. Collect soluble supernatant.
-
Digestion & TMT Labeling: Digest soluble proteins with Trypsin. Label peptides with Tandem Mass Tags (TMT).
-
LC-MS/MS: Analyze via Orbitrap Mass Spectrometry.
-
Data Logic: Proteins showing a "melting curve shift" (higher stability in treated vs. control) are confirmed targets.
Visual Analysis of Off-Target Mechanisms
Diagram 1: Sulfonamide-Zinc Coordination Mechanism
This diagram illustrates the competitive inhibition mechanism at the Carbonic Anhydrase active site, the primary off-target liability.
Caption: Mechanism of Action: The sulfonamide group displaces the catalytic water molecule bound to Zinc, effectively shutting down CO2 hydration.
Diagram 2: Thermal Proteome Profiling (TPP) Workflow
A self-validating workflow to identify unknown targets.
Caption: TPP Workflow: Ligand binding increases the thermal stability of target proteins, allowing identification via Mass Spectrometry.
Data Interpretation & Decision Matrix
When evaluating experimental data for this compound, use the following matrix to determine its suitability for your application:
| Assay Result | Interpretation | Action Item |
| CA-II IC50 < 100 nM | High Liability. Compound acts as a potent CA inhibitor. | Do not use in pH-sensitive assays. Use Acetazolamide to mask effects. |
| CA-II IC50 > 10 | Clean. Low risk of CA-mediated artifacts. | Proceed to kinase profiling. |
| TPP Shift on HPK1 | Specific Hit. Confirms kinase activity. | Validate with Western Blot (p-SLP76). |
| TPP Shift on CYP2C9 | Metabolic Liability. Risk of drug-drug interactions. | Assess metabolic stability in liver microsomes. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link
-
Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture. Biology and Fertility of Soils, 34(2), 79-84. Link
-
BLDpharm. (2024). Product Data Sheet: this compound (CAS 1881295-43-7). Link
-
BenchChem. (2024). 3-Bromo-1H-pyrazole: Building Block for R&D. (Context on Pyrazole Sulfonamide synthesis). Link
Evaluating the therapeutic index of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide versus other treatment options
A Researcher's Guide to Evaluating the Therapeutic Index of Novel Pyrazole Sulfonamides
A Comparative Framework Featuring 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Executive Summary
The therapeutic index (TI) is a cornerstone of drug development, offering a quantitative measure of a drug's safety by comparing the dose required for a therapeutic effect against the dose that causes toxicity. A favorable TI is a primary determinant of a compound's potential for clinical success. This guide presents a comprehensive, multi-stage experimental framework for evaluating the therapeutic index of a novel investigational compound, this compound, within the context of oncology.
Pyrazole sulfonamide derivatives are a class of heterocyclic compounds recognized for their diverse and potent biological activities, including significant antiproliferative and anticancer effects.[1][2][3][4] Our subject compound, while not an established therapeutic, serves as a scientifically-grounded model to illustrate the rigorous process of TI evaluation. We will outline a series of validated in vitro and in vivo protocols to determine its efficacy and toxicity relative to established standards of care, providing researchers with a blueprint for assessing novel chemical entities.
Introduction: The Imperative of the Therapeutic Index
In pharmacology, the therapeutic index (TI) is the ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect.[5] In preclinical animal studies, this is often calculated as the ratio of the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[6][7]
TI = LD50 / ED50 or, more clinically relevant, TI = TD50 / ED50 (where TD50 is the toxic dose in 50% of subjects).
A high TI is desirable, indicating a wide margin between the effective and toxic doses.[7][8] Conversely, drugs with a narrow therapeutic index (NTI) require careful dosage titration and patient monitoring, as small changes in dose or blood concentration can lead to serious adverse events or therapeutic failure.[9][10] This guide will therefore focus on the essential preclinical assays required to calculate this critical parameter.
For our analysis, we will position This compound (termed "Pyra-S") as a hypothetical anticancer agent targeting non-small cell lung cancer (NSCLC). We will compare it against a classic cytotoxic agent, Doxorubicin , known for its efficacy and significant toxicity, and a targeted therapy, Osimertinib , which offers a different efficacy and safety profile.
Pharmacological Profiles of Test Agents
-
Pyra-S (Investigational): As a member of the pyrazole sulfonamide class, its hypothesized mechanism involves the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1][2] Its specific targets and off-target effects are unknown and must be elucidated through the following experimental framework.
-
Doxorubicin (Standard Chemotherapy): An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to broad cytotoxicity against rapidly dividing cells. It has a well-documented narrow therapeutic index, with cardiotoxicity being a major dose-limiting factor.
-
Osimertinib (Targeted Therapy): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat NSCLC with specific EGFR mutations. It generally has a more favorable TI than traditional chemotherapy but is only effective in a specific patient population and is associated with its own set of adverse effects.
Experimental Framework for Therapeutic Index Determination
A robust determination of the TI requires a tiered approach, moving from high-throughput in vitro assays to more complex in vivo models.
Stage 1: In Vitro Assessment of Efficacy and Cytotoxicity
The initial step is to determine the concentration at which a drug elicits a biological response in cultured cells. We will assess both efficacy (in cancer cells) and cytotoxicity (in healthy, non-cancerous cells) to derive an in vitro therapeutic window.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on a relevant cancer cell line (e.g., A549 - human NSCLC) and a non-malignant control cell line (e.g., BEAS-2B - human bronchial epithelial cells).
Chosen Methodology: MTT Cell Viability Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture A549 and BEAS-2B cells to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Pyra-S, Doxorubicin, and Osimertinib in DMSO.
-
Perform a serial dilution series (e.g., 100 µM to 0.01 µM) for each compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.[11]
-
Incubate for 72 hours.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Correct for background by subtracting the absorbance of medium-only wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each compound on each cell line.
-
Workflow for In Vitro IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
Stage 2: In Vivo Efficacy Assessment (ED50)
The next critical stage is to evaluate the drug's efficacy in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard preclinical tools for this purpose.[12][13][14]
Objective: To determine the effective dose that causes 50% tumor growth inhibition (ED50) for each compound in an A549 NSCLC xenograft mouse model.
Chosen Methodology: Cell Line-Derived Xenograft (CDX) Model
Immunocompromised mice (e.g., NOD-SCID or NSG) are implanted subcutaneously with human cancer cells. This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.
Experimental Protocol: Xenograft Efficacy Study
-
Cell Preparation & Implantation:
-
Culture A549 cells as previously described.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Matrigel helps with tumor engraftment.[15]
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of 6-8 week old female NSG mice.[15]
-
-
Tumor Growth & Cohort Randomization:
-
Monitor mice 2-3 times per week for tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.
-
-
Dosing and Monitoring:
-
Prepare dosing formulations for each compound (e.g., Pyra-S, Doxorubicin, Osimertinib) at multiple dose levels based on preliminary tolerability studies. A vehicle control group is mandatory.
-
Administer the drugs according to a predefined schedule (e.g., daily oral gavage for Pyra-S and Osimertinib, weekly intraperitoneal injection for Doxorubicin) for 21 days.
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Data Analysis:
-
For each treatment group, calculate the Tumor Growth Inhibition (TGI) percentage relative to the vehicle control group.
-
Plot the TGI against the different dose levels for each compound.
-
Use regression analysis to determine the ED50, the dose at which 50% TGI is achieved.
-
Workflow for In Vivo ED50 Determination
Caption: Workflow for determining in vivo efficacy (ED50).
Stage 3: In Vivo Toxicity Assessment (TD50/LD50)
Parallel to efficacy studies, the toxicity profile must be established. This is typically done in healthy (non-tumor-bearing) rodents to assess the compound's effect on normal physiology.
Objective: To determine the toxic dose in 50% of the population (TD50) or the lethal dose in 50% (LD50) for each compound.
Chosen Methodology: Acute Toxicity Dose-Escalation Study
This study involves administering single, escalating doses of the compound to different groups of animals to identify the dose range that causes adverse effects and mortality.
Experimental Protocol: Acute Toxicity Study
-
Animal Acclimation:
-
Use healthy, young adult mice (e.g., C57BL/6) of a single sex to reduce variability.
-
Acclimate animals to the facility for at least one week prior to the study.
-
-
Dose Administration:
-
Establish multiple dose cohorts (n=5-8 mice per group), including a vehicle control. Doses should be selected to span a range from no expected effect to potential lethality.
-
Administer a single high-volume dose of each compound via the intended clinical route (e.g., oral gavage).
-
-
Clinical Observation:
-
Monitor animals intensively for the first 4-6 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and mortality.
-
Record body weights daily for the first week and then weekly.
-
-
Endpoint and Analysis:
-
At the end of the 14-day observation period, euthanize surviving animals.
-
Conduct gross necropsy and collect major organs for histopathological analysis.
-
Use statistical methods (e.g., probit analysis) to calculate the LD50 from the mortality data across the dose groups. The TD50 can be determined based on a specific, non-lethal toxicity endpoint (e.g., a 10% loss in body weight).
-
Comparative Analysis and Data Synthesis
The data from all three stages are integrated to calculate and compare the therapeutic indices. The table below presents a hypothetical but plausible dataset for our three compounds.
| Parameter | This compound (Pyra-S) | Doxorubicin | Osimertinib |
| In Vitro Data | |||
| IC50 on A549 (cancer) | 0.5 µM | 0.2 µM | 0.05 µM |
| IC50 on BEAS-2B (normal) | 15.0 µM | 1.0 µM | 5.0 µM |
| In Vitro Selectivity Index (IC50 normal / IC50 cancer) | 30 | 5 | 100 |
| In Vivo Data (Mouse Model) | |||
| ED50 (Tumor Inhibition) | 20 mg/kg | 2 mg/kg | 5 mg/kg |
| LD50 (Acute Toxicity) | 400 mg/kg | 12 mg/kg | 750 mg/kg |
| Preclinical Therapeutic Index (LD50 / ED50) | 20 | 6 | 150 |
Interpretation of Results:
-
Doxorubicin: Exhibits high potency (in vitro and in vivo) but poor selectivity, resulting in a very narrow therapeutic index of 6. This aligns with its known clinical profile of high efficacy coupled with significant toxicity.
-
Osimertinib: Demonstrates exceptional potency and selectivity, particularly in vitro, due to its targeted mechanism. This translates to an extremely favorable therapeutic index of 150, highlighting the safety advantages of targeted therapies.
-
Pyra-S (Hypothetical): Our investigational compound shows good potency and a respectable selectivity index. Its calculated therapeutic index of 20 is significantly better than that of Doxorubicin, suggesting a potentially wider safety margin. While not as high as the targeted therapy Osimertinib, a TI of 20 would be considered promising for a novel anticancer agent and would warrant further development.[6]
Conclusion
This guide provides a structured, multi-stage framework for the preclinical evaluation of a compound's therapeutic index. By systematically progressing from in vitro cell-based assays to in vivo efficacy and toxicity models, researchers can generate the critical data needed to assess the safety and potential of a novel therapeutic agent like this compound. The comparative analysis against established drugs is essential for contextualizing the results and making informed decisions about a compound's future development. A compound with a promising therapeutic index, as illustrated by our hypothetical "Pyra-S," represents a strong candidate for progression into more advanced preclinical and, ultimately, clinical investigation.
References
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]
-
Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]
-
What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? Dr.Oracle. Available at: [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Journal of Pharmaceutical Policy and Practice. Available at: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
Pharmacology: The Therapeutic Index. IT Medical Team. Available at: [Link]
-
Understanding generic narrow therapeutic index drugs. FDA. Available at: [Link]
-
Narrow Therapeutic Index drugs: clinical pharmacology perspective. Oxford Academic. Available at: [Link]
-
Setting and Implementing Standards for Narrow Therapeutic Index Drugs. FDA. Available at: [Link]
-
Therapeutic index. Wikipedia. Available at: [Link]
-
Doses & Therapeutic Index. koracademy.com. Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. Available at: [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. SpringerLink. Available at: [Link]
-
Narrow Therapeutic Index drugs: clinical pharmacology perspective. Ovid. Available at: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. koracademy.com [koracademy.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. creativebiolabs.net [creativebiolabs.net]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. startresearch.com [startresearch.com]
- 14. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
